3-Ethyl-N-methylbenzene-1-sulfonamide
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Overview
Description
3-Ethyl-N-methylbenzene-1-sulfonamide is an organosulfur compound that belongs to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-N-methylbenzene-1-sulfonamide typically involves the reaction of 3-ethylbenzenesulfonyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction proceeds as follows:
3-ethylbenzenesulfonyl chloride+methylamine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst like palladium.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
3-Ethyl-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial properties, similar to other sulfonamide drugs.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various metabolic pathways, leading to the compound’s antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonamide: Similar structure but with a methyl group instead of an ethyl group.
3-bromo-N-ethyl-4-methylbenzene-1-sulfonamide: Contains a bromine atom, which can alter its reactivity and applications.
Uniqueness
3-Ethyl-N-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both an ethyl and a methyl group on the benzene ring can affect its solubility and interaction with other molecules, making it distinct from other sulfonamides.
Properties
Molecular Formula |
C9H13NO2S |
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Molecular Weight |
199.27 g/mol |
IUPAC Name |
3-ethyl-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H13NO2S/c1-3-8-5-4-6-9(7-8)13(11,12)10-2/h4-7,10H,3H2,1-2H3 |
InChI Key |
LGJCEEOAIHUXHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)S(=O)(=O)NC |
Origin of Product |
United States |
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